molecular formula C22H20N4O4 B2900625 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1251569-01-3

3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2900625
CAS No.: 1251569-01-3
M. Wt: 404.426
InChI Key: FTSQGSJTAYEZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one (CAS 1251569-01-3) is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel kinase inhibitors. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its versatile biological activities and its presence in various investigational anticancer agents . The 1,2,4-oxadiazole ring system is recognized for its ability to engage in effective interactions with biomolecular targets, such as enzymes and receptors, which is crucial for inhibiting pathogenic pathways . Research into 1,2,4-oxadiazole derivatives has demonstrated their potential as inhibitors of critical biological targets, including the Epidermal Growth Factor Receptor (EGFR) . EGFR is a well-validated target in anticancer drug discovery due to its central role in controlling the cell cycle and proliferation . Compounds incorporating this pharmacophore have shown robust inhibitory effects against enzymatic activity and promising cytotoxicity against a range of human cancer cell lines in preclinical studies . The structural design of this compound, which links the oxadiazole unit to other aromatic systems, is consistent with strategies aimed at optimizing binding affinity and selectivity for targeted therapies. This makes it a valuable chemical tool for researchers exploring new mechanisms for arresting cell cycle progression and inducing apoptosis in malignant cells. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-4-14-5-7-16(8-6-14)26-10-9-19(27)20(24-26)22-23-21(25-30-22)15-11-17(28-2)13-18(12-15)29-3/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSQGSJTAYEZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dihydropyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the nucleophilic substitution of a suitable chlorophenyl halide with the dihydropyridazinone intermediate.

    Attachment of the isopropylphenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the dihydropyridazinone intermediate reacts with an isopropylphenyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The thioacetamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and thiol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Amino derivatives, thiol derivatives.

    Hydrolysis: Carboxylic acids, thiols.

Scientific Research Applications

3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with cellular signaling pathways, influencing processes such as inflammation and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents on Oxadiazole Substituents on Dihydropyridazinone Molecular Formula Molecular Weight CAS Number
Target Compound Dihydropyridazinone + oxadiazole 3,5-Dimethoxyphenyl 4-Ethylphenyl C22H20N4O4 404.4 Not provided
1-(3,5-Dimethylphenyl)-3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one Dihydropyridazinone + oxadiazole 4-Ethoxyphenyl 3,5-Dimethylphenyl C22H20N4O3 388.4 1251568-95-2
3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one Dihydropyridazinone + oxadiazole 3,5-Dimethoxyphenyl 3,4-Dimethylphenyl C22H20N4O4 404.4 1112374-04-5

Key Observations :

  • Substituent Positioning: The target compound and share the 3,5-dimethoxyphenyl group on the oxadiazole ring but differ in the dihydropyridazinone substituent (4-ethylphenyl vs. 3,4-dimethylphenyl).
  • Molecular Weight : Despite identical molecular formulas, and the target compound have distinct substituents, highlighting the role of regiochemistry in property modulation.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Yield (%) Spectral Data Availability (IR/NMR/MS)
Target Compound N/A N/A Not provided
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline 120–124 80 Yes (IR, 1H/13C NMR, EIMS)
Diethyl 8-cyano-7-(4-nitrophenyl)-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 243–245 51 Yes (1H/13C NMR, IR, HRMS)

Insights :

  • Spectroscopic consistency: IR and NMR data for and validate the structural integrity of similar heterocycles, suggesting reliable characterization pathways for the target compound.

Biological Activity

The compound 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through an examination of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H22N4O3\text{C}_{21}\text{H}_{22}\text{N}_4\text{O}_3

Key Features:

  • Oxadiazole moiety: Known for its diverse biological activities.
  • Dihydropyridazinone core: Contributes to various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyridazinone structures exhibit significant anticancer properties. The presence of the 3,5-dimethoxyphenyl group enhances cytotoxicity against various cancer cell lines. For instance, a compound with a similar structure demonstrated an IC50 value lower than 10 µM against breast cancer cells (MDA-MB-231) .

Antimicrobial Properties

Compounds with oxadiazole rings have shown promising antimicrobial activity. In vitro assays revealed that derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of similar compounds. In vivo studies demonstrated a reduction in pro-inflammatory cytokines in models of induced inflammation. This suggests that the compound may inhibit pathways involved in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications can significantly influence its efficacy:

Substituent Effect on Activity
3,5-Dimethoxy GroupEnhances anticancer activity
Ethyl Group on Phenyl RingIncreases lipophilicity and cellular uptake
Oxadiazole RingEssential for antimicrobial properties

Case Studies

  • Study on Anticancer Activity:
    A recent study evaluated a series of oxadiazole derivatives, including the target compound, against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested .
  • Antimicrobial Evaluation:
    Another investigation focused on assessing the antimicrobial properties of similar oxadiazole derivatives. The findings showed that compounds demonstrated MIC values as low as 31.25 µg/mL against certain bacterial strains, indicating potent antibacterial activity .
  • Anti-inflammatory Assessment:
    In an animal model of acute inflammation, administration of the compound resulted in a notable decrease in edema and inflammatory markers compared to control groups .

Q & A

Q. What is the optimal synthetic route for preparing 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one, and what challenges arise during purification?

Methodological Answer: The synthesis typically involves a multi-step sequence starting with the formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a substituted phenylglyoxylic acid derivative. Subsequent coupling with a functionalized dihydropyridazinone core is achieved under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Key challenges include controlling regioselectivity during oxadiazole formation and minimizing side reactions (e.g., hydrolysis of methoxy groups). Purification often requires column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol or methanol to achieve >95% purity .

Q. How can the molecular structure of this compound be rigorously characterized, and what analytical techniques are critical for confirming its regiochemistry?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to resolve aromatic proton environments and verify substituent positions .
  • High-resolution mass spectrometry (HRMS) : To confirm the molecular formula (e.g., [M+H]+^+ peak at m/z 475.1528 for C25_{25}H23_{23}N4_4O4_4) .
  • X-ray crystallography : Definitive proof of regiochemistry and spatial arrangement, particularly for distinguishing between 1,2,4-oxadiazole and isomeric 1,3,4-oxadiazole configurations .

Q. What preliminary biological screening assays are recommended to evaluate the compound’s bioactivity?

Methodological Answer: Initial screening should focus on:

  • Enzyme inhibition assays : Target enzymes (e.g., kinases, cyclooxygenases) based on structural analogs with oxadiazole/dihydropyridazinone scaffolds .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation step?

Methodological Answer: Optimization strategies include:

  • Catalyst screening : Use of Lewis acids (e.g., ZnCl2_2) or coupling agents (EDC/HOBt) to enhance cyclization efficiency .
  • Solvent polarity adjustment : Higher yields are reported in DMF compared to THF due to improved solubility of intermediates .
  • Temperature control : Maintaining reflux at 80–90°C minimizes side reactions (e.g., decomposition of methoxyphenyl groups) .
  • Real-time monitoring : TLC or in-situ FTIR to track reaction progress and terminate at optimal conversion .

Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact the compound’s biological activity, and how can these effects be systematically analyzed?

Methodological Answer:

  • Comparative SAR studies : Synthesize analogs with substituent variations (e.g., 3,5-diethoxy vs. 3,5-dimethoxy) and compare bioactivity data .
  • Computational docking : Molecular dynamics simulations to assess binding affinity changes with modified substituents (e.g., methoxy groups enhancing hydrophobic interactions in enzyme pockets) .
  • Data contradiction resolution : If conflicting activity trends arise (e.g., increased cytotoxicity but reduced enzyme inhibition), evaluate off-target effects via proteome profiling or transcriptomic analysis .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation pathways .
  • Light/oxygen sensitivity : Conduct stability studies under accelerated conditions (40°C/75% RH) with UV-Vis spectroscopy to detect photodegradation .

Q. How can contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy) be addressed methodologically?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution in rodent models .
  • Metabolite identification : LC-MS/MS to detect inactive or toxic metabolites that explain efficacy gaps .
  • Formulation optimization : Use nanoencapsulation or prodrug strategies to enhance solubility and target delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.